3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde
Description
3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde (CAS: see ) is a brominated benzaldehyde derivative featuring a methoxy group at position 5, a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 2, and a bromine atom at position 2. This compound is structurally characterized by its aldehyde functional group, which confers reactivity in condensation and nucleophilic addition reactions. It is utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which modulate electronic properties and binding interactions . The compound is commercially available through multiple suppliers and has been referenced under synonyms such as AC1MCEYO and ZINC2576483 .
Properties
IUPAC Name |
3-bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-21-13-5-3-11(4-6-13)16(20)10-23-17-12(9-19)7-14(22-2)8-15(17)18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIYQPWPYGFOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2Br)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids to facilitate the electrophilic aromatic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its reactivity and binding affinity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The aldehyde group in the target compound distinguishes it from benzamide derivatives like 3j (), which exhibit amide-related hydrogen-bonding capabilities critical for biological activity . The pyrido-pyrimidine core in 4c () introduces a heterocyclic system, expanding π-conjugation for kinase-targeting applications compared to the simpler benzaldehyde scaffold .
Synthetic Yields: Benzamide derivatives (e.g., 3j) show higher yields (73–89%) due to stable intermediates in amide coupling, whereas pyrido-pyrimidine analogs (e.g., 4c, 28.1% yield) require multi-step syntheses with purification challenges .
Biological and Material Applications :
- 3j () demonstrated tranquillizing effects in preclinical studies, attributed to its benzamide moiety interacting with CNS receptors .
- Brominated benzaldehydes like the target compound are pivotal in synthesizing Schiff bases for coordination chemistry or fluorescent probes, leveraging the aldehyde’s reactivity .
Comparative Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 403.21 | Not reported | Low (non-polar solvents) | 3.2 |
| 5-Bromo-2-(2-(4-methoxyphenyl)-2-oxoethoxy)benzamide (3j) | 408.21 | 194–196 | Moderate (DMSO, acetone) | 2.8 |
| 4-[2-(4-Bromophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde | 349.18 | Not reported | Low (ethyl acetate) | 3.5 |
Key Insights:
- The amide group in 3j reduces LogP (increased polarity) compared to the target compound, enhancing solubility in polar aprotic solvents .
- Higher molecular weight and bromine content in the target compound may improve stability in non-polar media, favoring applications in polymer or coating formulations .
Biological Activity
3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde is a complex organic compound with the molecular formula C17H15BrO5. Its unique structure, featuring a bromine atom, methoxy groups, and an aldehyde functional group, makes it a subject of interest in various fields of biological research. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound can be characterized by its distinctive structure, which includes:
- Bromine Atom : Enhances reactivity and biological activity.
- Methoxy Groups : Contribute to lipophilicity and potential interactions with biological targets.
- Aldehyde Functional Group : Imparts reactivity in organic synthesis and biological interactions.
Molecular Formula
Molecular Weight
379.2 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Various studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The compound may possess properties that combat microbial infections.
The mechanism of action involves interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in enhancing the compound's reactivity and binding affinity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparative Analysis with Similar Compounds
To elucidate the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Ethoxy-3-methoxybenzaldehyde | Ethoxy and methoxy substituents | Antimicrobial | Lacks bromine substitution |
| 4-Methoxycinnamaldehyde | Methoxylated cinnamaldehyde | Anticancer | Different aromatic system |
| 3-Hydroxybenzaldehyde | Hydroxy group instead of methoxy | Antioxidant | Simpler structure without bromine |
This table illustrates that the presence of both bromine and methoxy groups in this compound may enhance its biological activity compared to other compounds.
Study 1: Anticancer Efficacy Against Lung and Cervical Cancer
In a study examining the anticancer properties of various derivatives, including this compound, researchers utilized MTT assays to evaluate cell viability against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated that:
- The compound exhibited significant cytotoxicity with calculated IC50 values comparable to standard drugs like doxorubicin.
- Morphological changes in treated cells were observed, indicating effective inhibition of cancer cell growth .
Study 2: Mechanistic Insights via Molecular Docking
Molecular docking studies have been conducted to understand the binding interactions between this compound and key proteins involved in cancer progression. These studies revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
